2,6-Difluoro-4-iodopyridine
Overview
Description
2,6-Difluoro-4-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. It is a colorless to yellow solid that is used in various chemical syntheses and research applications. The presence of both fluorine and iodine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that this compound is used as a synthetic intermediate in pharmaceutical research and development . The specific targets would depend on the final compound that is synthesized using 2,6-Difluoro-4-iodopyridine.
Mode of Action
Its role in the synthesis of other compounds involves chemical reactions where it interacts with other reagents . The specific mode of action would depend on the final compound that is synthesized using this compound.
Biochemical Pathways
It is used in the synthesis of other compounds which may affect various biochemical pathways . The specific pathways affected would depend on the final compound that is synthesized using this compound.
Result of Action
Its role in the synthesis of other compounds can lead to a variety of molecular and cellular effects . The specific effects would depend on the final compound that is synthesized using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as cesium fluoride (CsF) or aluminum fluoride (AlF3) in the presence of a suitable catalyst . The iodination step can be achieved using iodine or iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The fluorine atoms in the pyridine ring can influence the oxidation and reduction behavior of the compound, making it suitable for specific redox reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and alkyl halides (R-X) are commonly used under mild to moderate conditions.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Scientific Research Applications
2,6-Difluoro-4-iodopyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
4-Iodopyridine: Lacks the fluorine atoms, resulting in different reactivity and stability profiles.
2,6-Dichloro-4-iodopyridine: Chlorine atoms replace fluorine, leading to variations in electronic properties and reactivity.
Uniqueness
2,6-Difluoro-4-iodopyridine is unique due to the combination of fluorine and iodine atoms in the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Properties
IUPAC Name |
2,6-difluoro-4-iodopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPNCSVJCFXRBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617679 | |
Record name | 2,6-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-71-9 | |
Record name | 2,6-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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